2-(4-{[(5-amino-1H-tetraazol-1-yl)amino]methyl}-2-methoxyphenoxy)-N-(tert-butyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-{[(5-amino-1H-tetraazol-1-yl)amino]methyl}-2-methoxyphenoxy)-N-(tert-butyl)acetamide is a complex organic compound that features a tetrazole ring, an acetamide group, and a methoxyphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(5-amino-1H-tetraazol-1-yl)amino]methyl}-2-methoxyphenoxy)-N-(tert-butyl)acetamide typically involves multiple steps. The process begins with the preparation of the tetrazole ring, which is achieved through the cyclization of appropriate precursors under acidic or basic conditions. The subsequent steps involve the introduction of the methoxyphenoxy group and the acetamide moiety through nucleophilic substitution and amidation reactions, respectively. The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve the optimization of reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(5-amino-1H-tetraazol-1-yl)amino]methyl}-2-methoxyphenoxy)-N-(tert-butyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenoxy group, where nucleophiles such as amines or thiols can replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-{[(5-amino-1H-tetraazol-1-yl)amino]methyl}-2-methoxyphenoxy)-N-(tert-butyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is investigated for its use in the development of advanced materials, including polymers and nanomaterials.
Industrial Chemistry: It serves as an intermediate in the synthesis of various industrial chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-{[(5-amino-1H-tetraazol-1-yl)amino]methyl}-2-methoxyphenoxy)-N-(tert-butyl)acetamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes and receptors in biological systems. The methoxyphenoxy group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The acetamide moiety can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
5-amino-1-methyl-1H-tetrazole: Shares the tetrazole ring structure but lacks the methoxyphenoxy and acetamide groups.
1-methyl-5-aminotetrazole: Similar to the above compound with slight structural variations.
3-nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine: Contains a tetrazole ring but with different substituents.
Uniqueness
2-(4-{[(5-amino-1H-tetraazol-1-yl)amino]methyl}-2-methoxyphenoxy)-N-(tert-butyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenoxy group and the acetamide moiety distinguishes it from other tetrazole-containing compounds, enhancing its potential for diverse applications.
Properties
Molecular Formula |
C15H23N7O3 |
---|---|
Molecular Weight |
349.39 g/mol |
IUPAC Name |
2-[4-[[(5-aminotetrazol-1-yl)amino]methyl]-2-methoxyphenoxy]-N-tert-butylacetamide |
InChI |
InChI=1S/C15H23N7O3/c1-15(2,3)18-13(23)9-25-11-6-5-10(7-12(11)24-4)8-17-22-14(16)19-20-21-22/h5-7,17H,8-9H2,1-4H3,(H,18,23)(H2,16,19,21) |
InChI Key |
NKGYFNQPKZIZCI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)COC1=C(C=C(C=C1)CNN2C(=NN=N2)N)OC |
Canonical SMILES |
CC(C)(C)NC(=O)COC1=C(C=C(C=C1)CNN2C(=NN=N2)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.